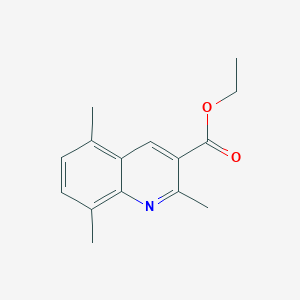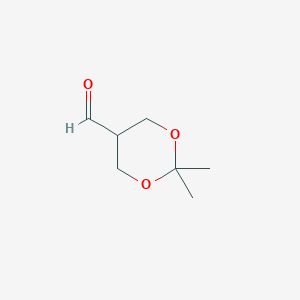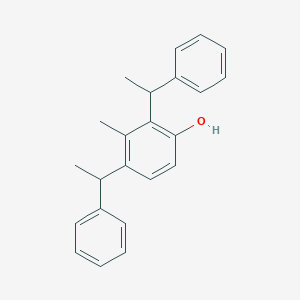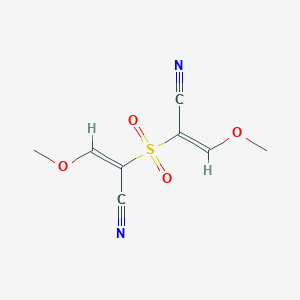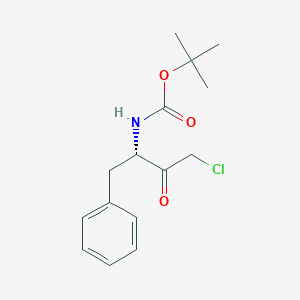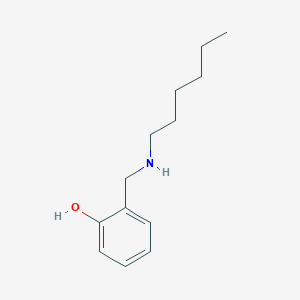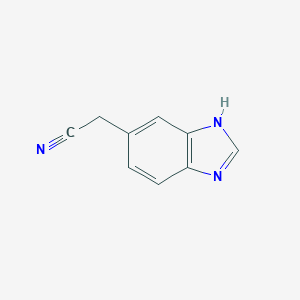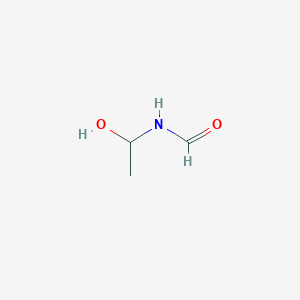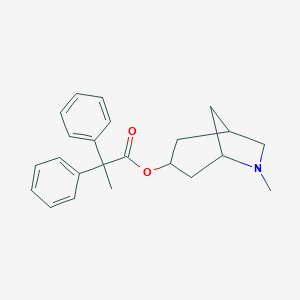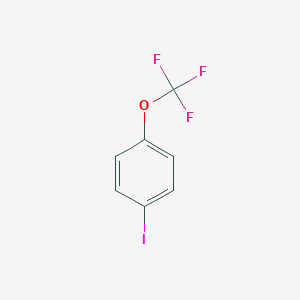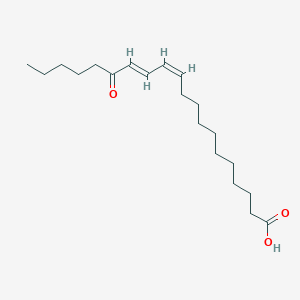
Fluparoxan hydrochloride anhydrous
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluparoxan hydrochloride anhydrous is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. It is a selective antagonist of the alpha-2 adrenergic receptor, which plays a crucial role in regulating the release of neurotransmitters in the central nervous system.
Mecanismo De Acción
Fluparoxan hydrochloride anhydrous acts as a selective antagonist of the alpha-2 adrenergic receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activity of this receptor, fluparoxan hydrochloride anhydrous can modulate the release of various neurotransmitters, including norepinephrine, dopamine, and serotonin, which play a crucial role in regulating mood, cognition, and behavior.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that fluparoxan hydrochloride anhydrous can produce a range of biochemical and physiological effects, depending on the specific experimental conditions. For example, it has been shown to increase the release of norepinephrine in the prefrontal cortex, which is associated with improved cognitive performance in animal models. Additionally, fluparoxan hydrochloride anhydrous has been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which is involved in regulating stress responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using fluparoxan hydrochloride anhydrous in lab experiments is its high selectivity for the alpha-2 adrenergic receptor, which allows for precise modulation of neurotransmitter release. Additionally, its relatively low toxicity and ease of use make it a popular research tool. However, one limitation of using fluparoxan hydrochloride anhydrous is its potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research involving fluparoxan hydrochloride anhydrous. For example, further studies could investigate the potential therapeutic applications of alpha-2 adrenergic receptor antagonists in treating various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, research could explore the potential use of fluparoxan hydrochloride anhydrous as a research tool in studying the role of the alpha-2 adrenergic receptor in various physiological processes, such as sleep regulation and pain modulation.
Métodos De Síntesis
The synthesis of fluparoxan hydrochloride anhydrous involves the reaction of 2-(2-methoxyphenyl) ethylamine with 2-fluoro-4-methoxybenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization using anhydrous ethanol.
Aplicaciones Científicas De Investigación
Fluparoxan hydrochloride anhydrous has been extensively studied in various scientific research fields, including neuroscience, pharmacology, and physiology. It is commonly used as a research tool to investigate the role of alpha-2 adrenergic receptors in regulating neurotransmitter release and to explore the potential therapeutic applications of alpha-2 adrenergic receptor antagonists.
Propiedades
Número CAS |
105227-44-9 |
|---|---|
Nombre del producto |
Fluparoxan hydrochloride anhydrous |
Fórmula molecular |
C10H11ClFNO2 |
Peso molecular |
231.65 g/mol |
Nombre IUPAC |
(3aS,9aS)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7;/h1-3,8-9,12H,4-5H2;1H/t8-,9-;/m0./s1 |
Clave InChI |
JNYKORXHNIRXSA-OZZZDHQUSA-N |
SMILES isomérico |
C1[C@H]2[C@H](CN1)OC3=C(O2)C=CC=C3F.Cl |
SMILES |
C1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl |
SMILES canónico |
C1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl |
Otros números CAS |
105227-44-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




